molecular formula C23H30O6 B13863689 (R)-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate

(R)-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate

Cat. No.: B13863689
M. Wt: 402.5 g/mol
InChI Key: DEPRYKQVMLMYNL-GOSISDBHSA-N
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Description

®-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a tert-butyl ester group, a phenoxyacetate moiety, and a hydroxypropyl group attached to a dimethoxyphenyl ring, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable Grignard reagent to form the corresponding alcohol.

    Esterification: The hydroxypropyl intermediate is then esterified with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to yield the desired ester product.

    Phenoxyacetate Formation: The final step involves the reaction of the ester with phenol under basic conditions to form the phenoxyacetate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

®-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C23H30O6

Molecular Weight

402.5 g/mol

IUPAC Name

tert-butyl 2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenoxy]acetate

InChI

InChI=1S/C23H30O6/c1-23(2,3)29-22(25)15-28-19-9-7-6-8-17(19)18(24)12-10-16-11-13-20(26-4)21(14-16)27-5/h6-9,11,13-14,18,24H,10,12,15H2,1-5H3/t18-/m1/s1

InChI Key

DEPRYKQVMLMYNL-GOSISDBHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC=CC=C1[C@@H](CCC2=CC(=C(C=C2)OC)OC)O

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC=C1C(CCC2=CC(=C(C=C2)OC)OC)O

Origin of Product

United States

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